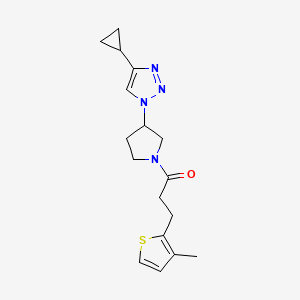
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, including 1,3-dipolar cycloaddition reactions, Ugi reactions, and microwave-assisted synthesis. For instance, a sequential combination of aldehydes, amines, and isonitriles in a microwave-assisted one-pot process has been utilized for synthesizing polyheterocyclic compounds with good yields (Islas-Jácome et al., 2023). Similar methodologies may apply to the synthesis of the target compound, emphasizing the importance of selecting appropriate precursors and conditions to achieve the desired product.
Molecular Structure Analysis
The analysis of molecular structures in closely related compounds is often conducted using NMR, FT-IR, and HRMS techniques, providing detailed insights into the molecular framework and functional groups. For example, studies have revealed the presence of triazole rings and their impact on the molecular conformation and stability in various compounds (Shishkina et al., 2021). These analyses are crucial for understanding the 3D arrangement of atoms in the molecule and its potential reactivity.
Chemical Reactions and Properties
Chemical reactions involving compounds with triazole rings often include nucleophilic substitution, cycloaddition, and oxidative coupling. These reactions can lead to the formation of new bonds and functional groups, significantly altering the compound's chemical properties. For instance, copper-catalyzed azide-alkyne cycloaddition reactions are commonly used to synthesize triazole-containing molecules, indicating a potential pathway for modifying the target compound (Schumacher et al., 2015).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystallinity, can vary widely depending on the specific functional groups and molecular structure. For example, polymorphism in related compounds can significantly affect their solubility and stability, which is crucial for their application in material science or pharmaceuticals (Shishkina et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability under various conditions, and potential for further functionalization, are determined by the compound's molecular structure. Triazole rings, for example, impart stability and versatility to the molecules, making them suitable for a wide range of chemical modifications and applications (Keskin, 2023).
properties
IUPAC Name |
1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-12-7-9-23-16(12)4-5-17(22)20-8-6-14(10-20)21-11-15(18-19-21)13-2-3-13/h7,9,11,13-14H,2-6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKSNUXAEKBPNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

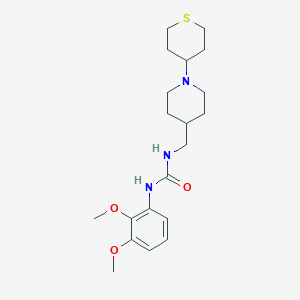
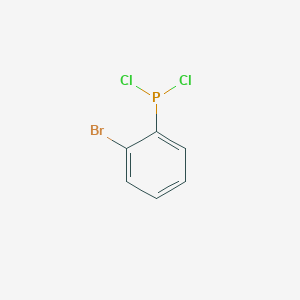
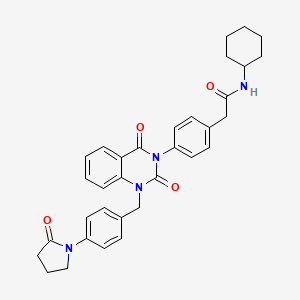
![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2493533.png)


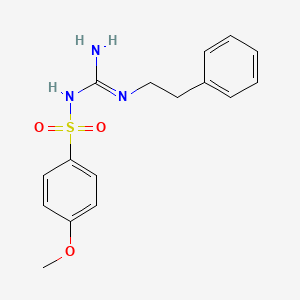
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide](/img/structure/B2493539.png)
![ethyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2493540.png)
![Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2493541.png)

![N-[3-Oxo-3-[3-oxo-2-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]propyl]prop-2-enamide](/img/structure/B2493545.png)
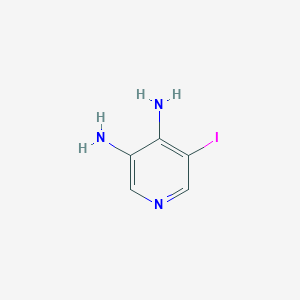
![N-(2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2493549.png)